[Bis(4-chlorophenyl)methyl](methyl)amine
Description
Bis(4-chlorophenyl)methylamine is a secondary amine featuring a central carbon atom bonded to two 4-chlorophenyl groups and a methylamine moiety. Its molecular formula is C₁₃H₁₂Cl₂N, with a calculated molecular weight of 252.15 g/mol.
Properties
Molecular Formula |
C14H13Cl2N |
|---|---|
Molecular Weight |
266.2 g/mol |
IUPAC Name |
1,1-bis(4-chlorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C14H13Cl2N/c1-17-14(10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,14,17H,1H3 |
InChI Key |
PJXQWGJZSHIKTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares Bis(4-chlorophenyl)methylamine with structurally related amines, highlighting key differences in substituents, molecular weight, and synthesis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Potential Applications | References |
|---|---|---|---|---|---|---|
| Bis(4-chlorophenyl)methylamine | C₁₃H₁₂Cl₂N | 252.15 | Two 4-ClPh, methylamine | Hypothetical coupling reaction | Biological probes, agrochemicals | - |
| (4-Chlorophenyl)(pyridin-4-yl)methylamine | C₁₃H₁₃ClN₂ | 232.71 | 4-ClPh, pyridinyl, methylamine | General Method B (condensation) | REV-ERBα modulation | |
| [2-(4-ClPh)ethyl][(2-MePh)methyl]amine | C₁₆H₁₈ClN | 259.77 | 4-ClPh ethyl, 2-MePh methyl | Undisclosed | Undisclosed | |
| Bis(4-fluorobenzyl)amine hydrochloride | C₁₄H₁₄ClF₂N | 283.72 | Two 4-FPh, benzylamine, HCl salt | Reductive amination | Pharmaceutical intermediate | |
| N-[(E)-(4-ClPh)methylidene]-4-...aniline* | C₂₇H₂₀Cl₂N₂ | 443.37 | Bis(4-ClPh)methylidene, benzyl linkage | Condensation | Material science, ligands |
*Abbreviated for clarity; full name: N-[(E)-(4-chlorophenyl)methylidene]-N-[4-(4-{[(E)-(4-chlorophenyl)methylidene]amino}benzyl)phenyl]amine
Key Observations:
- Halogen Variation : Bis(4-fluorobenzyl)amine hydrochloride replaces chlorine with fluorine, decreasing steric bulk and altering electronic properties (fluorine’s stronger electron-withdrawing effect).
- Complexity : Compounds like exhibit extended conjugation and rigidity due to imine linkages, which may influence binding affinity in catalytic or receptor-based applications.
Physicochemical Properties
- Lipophilicity : The presence of two 4-chlorophenyl groups in the target compound increases hydrophobicity compared to analogs with methoxy or pyridinyl substituents. This property is critical for membrane permeability in drug design .
- Stability: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance stability under acidic conditions but may reduce nucleophilicity at the amine center. In contrast, methoxy groups (electron-donating) could increase susceptibility to oxidative degradation .
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